molecular formula C16H25NO B5057383 2,5-dimethyl-4-phenyl-1-propyl-4-piperidinol

2,5-dimethyl-4-phenyl-1-propyl-4-piperidinol

Cat. No.: B5057383
M. Wt: 247.38 g/mol
InChI Key: NZBMCFAPUPWLPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethyl-4-phenyl-1-propyl-4-piperidinol, also known as MPPP, is a synthetic opioid drug that was first synthesized in the 1970s. It belongs to the piperidine class of opioids and has been used in scientific research to study the mechanism of action of opioids and their effects on the body.

Mechanism of Action

2,5-dimethyl-4-phenyl-1-propyl-4-piperidinol acts on the opioid receptors in the brain, which are responsible for regulating pain and pleasure. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine, which are responsible for producing feelings of pleasure and euphoria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include pain relief, sedation, and euphoria. It can also cause respiratory depression, nausea, and vomiting. Long-term use of this compound can lead to tolerance, dependence, and addiction.

Advantages and Limitations for Lab Experiments

One advantage of using 2,5-dimethyl-4-phenyl-1-propyl-4-piperidinol in lab experiments is that it can be used to study the mechanism of action of opioids and their effects on the body. However, one limitation is that it can be difficult to obtain and can be dangerous to handle.

Future Directions

For research on 2,5-dimethyl-4-phenyl-1-propyl-4-piperidinol could include investigating its effects on different types of opioid receptors, studying its potential as a treatment for pain, and exploring its potential as a treatment for addiction to opioids. Additionally, further research could be conducted to develop safer and more effective synthetic opioids for medical use.

Synthesis Methods

The synthesis of 2,5-dimethyl-4-phenyl-1-propyl-4-piperidinol involves several steps, including the reaction of benzaldehyde with nitroethane to form 1-phenyl-2-nitropropene. This is then reduced with sodium borohydride to form 2-phenyl-1-propanol, which is then reacted with piperidine to form this compound.

Scientific Research Applications

2,5-dimethyl-4-phenyl-1-propyl-4-piperidinol has been used in scientific research to study the mechanism of action of opioids and their effects on the body. It has been used to study the binding of opioids to opioid receptors in the brain and to investigate the biochemical and physiological effects of opioids on the body.

Properties

IUPAC Name

2,5-dimethyl-4-phenyl-1-propylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-4-10-17-12-13(2)16(18,11-14(17)3)15-8-6-5-7-9-15/h5-9,13-14,18H,4,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBMCFAPUPWLPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(C(CC1C)(C2=CC=CC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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